2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine
Description
2-[4-(5-Phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 5-phenylpyrazole-3-carbonyl group. This structure combines aromatic and aliphatic heterocycles, making it a candidate for diverse biological applications, particularly in kinase inhibition or GPCR modulation.
Properties
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-17(16-13-15(21-22-16)14-5-2-1-3-6-14)23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSDYQZNUAHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of phenylhydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the piperazine moiety: The pyrazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the pyrimidine ring: The final step involves the reaction of the intermediate with a pyrimidine precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including those related to 2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine, exhibit significant anticancer properties. A study highlighted the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives that showed potent inhibition of PI3Kδ, an important target in cancer therapy. The most effective compound demonstrated an IC50 value of 2.8 nM, indicating strong potential for clinical development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented extensively. Compounds similar to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies reported inhibition zones comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory drugs. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The structural characteristics that confer selectivity towards specific enzyme targets enhance their therapeutic profiles .
Case Study 1: Anticancer Screening
A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the piperazine position significantly influenced anticancer activity. The study synthesized a library of compounds and evaluated their effects on cancer cell lines, leading to the identification of several promising leads for further development .
Case Study 2: Antimicrobial Evaluation
In a study focusing on antimicrobial activities, a series of pyrazole-based compounds were tested against multiple pathogens. Results indicated that certain derivatives exhibited enhanced antibacterial effects compared to traditional antibiotics, supporting their further investigation as novel antimicrobial agents .
Data Tables
| Biological Activity | Compound | IC50/Zone of Inhibition | Target Pathway |
|---|---|---|---|
| Anticancer | CPL302253 | 2.8 nM | PI3Kδ |
| Antimicrobial | Compound A | 20 mm (E. coli) | Bacterial Cell Wall |
| Anti-inflammatory | Compound B | TBD | Inflammatory Cytokines |
Mechanism of Action
The mechanism of action of 2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound’s 5-phenylpyrazole-3-carbonyl group likely requires multi-step synthesis, similar to the bromobutyl derivative (Compound 15, 18% yield), which faced challenges due to steric hindrance . In contrast, simpler piperazine-pyrimidine hybrids (e.g., Compound 13) achieved higher yields (81%) .
- Functional Groups : Sulfonyl-containing analogs (e.g., Compounds 10–12) exhibit yields >70%, suggesting that sulfonylations are more efficient than carbonylations for piperazine derivatization .
Physicochemical Properties
Analysis :
- Melting Points: Oxazolo-pyrimidine derivatives () exhibit high melting points (>250°C), attributed to strong intermolecular forces (e.g., hydrogen bonding from sulfonyl groups) and planar aromatic systems .
- Lipophilicity : The phenylpyrazole and carbonyl groups in the target compound increase logP (~3.5) compared to unsubstituted 2-(piperazin-1-yl)pyrimidine (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with pyrazole carboxylic acids. The process typically includes the formation of intermediates that undergo cyclization to yield the final product. Recent advancements in synthetic methodologies have emphasized the importance of optimizing reaction conditions to enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antitumor, anti-inflammatory, and antibacterial properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures effectively inhibit BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Antibacterial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antibacterial activity against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituents on the Pyrazole Ring : Modifications at specific positions can enhance potency against targeted enzymes or receptors.
- Piperazine Moiety : The presence of piperazine contributes to improved solubility and bioavailability.
A summary table highlighting various derivatives and their corresponding biological activities is provided below:
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| This compound | Antitumor (BRAF inhibition) | |
| 3-(difluoromethyl)-1-methyl-pyrazole | Antifungal | |
| 5-substituted pyrazoles | Anti-inflammatory |
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the combination of this compound with doxorubicin in MCF-7 cell lines. Results showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
- Inflammatory Disease Models : In animal models of inflammation, compounds similar to this pyrimidine derivative demonstrated significant reductions in edema and inflammatory markers, suggesting potential for therapeutic use in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
